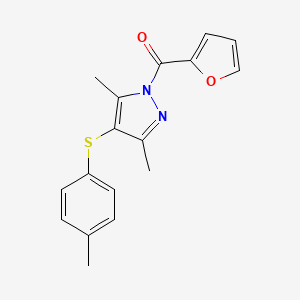

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-6-8-14(9-7-11)22-16-12(2)18-19(13(16)3)17(20)15-5-4-10-21-15/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTILVXREWVPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes the formation of the pyrazole ring, followed by the introduction of the furan and p-tolylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives and substituted pyrazole compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a versatile building block in the synthesis of more complex molecules.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

2. Biology

- Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds exhibit various biological activities, including inhibition of cell proliferation in cancer cells .

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating signal transduction pathways.

3. Medicine

- Therapeutic Agent Development : Ongoing research aims to explore its therapeutic potential, particularly in drug development targeting specific enzymes or receptors involved in disease processes .

4. Industry

- Materials Science : The compound is utilized in developing advanced materials such as polymers and nanomaterials due to its unique structural properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone. Results indicated that certain derivatives inhibited cancer cell proliferation by inducing apoptosis through specific signaling pathways .

Case Study 2: Antimicrobial Properties

Research on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The presence of the furan ring was noted to enhance the compound's efficacy against resistant strains .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone can be compared with other similar compounds, such as:

3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole: This compound has a similar pyrazole core but features a naphthalen-2-ylsulfinyl group instead of a furan ring.

3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole: This compound also has a pyrazole core with a p-tolylthio group but includes a triisopropylphenylsulfonyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

The compound (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 288.36 g/mol. The structure features a pyrazole ring, a furan moiety, and a p-tolylthio group, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂OS |

| Molecular Weight | 288.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Thioether Formation : Introducing the p-tolylthio group through nucleophilic substitution.

- Furan Integration : Attaching the furan moiety via electrophilic aromatic substitution.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the purity and structure of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both bacterial and fungal strains.

Anticancer Potential

Recent investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and interference with cellular signaling mechanisms associated with cancer growth.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may interact with kinases or phosphatases that are crucial in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study published in PubMed evaluated various derivatives for their antimicrobial potency against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole structure enhanced activity significantly .

- Cancer Cell Studies : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .

- Enzyme Interaction Studies : Research focused on enzyme inhibition revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are important targets in anti-inflammatory drug development .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells.

- Apoptotic Pathway Modulation : Activates intrinsic apoptotic pathways in cancer cells.

- Enzyme Binding Affinity : Interacts with active sites of target enzymes leading to inhibition.

Q & A

Q. What are the established synthetic methodologies for preparing (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(furan-2-yl)methanone?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Thioether formation : Reacting a pre-synthesized pyrazole derivative (e.g., 3,5-dimethyl-4-mercapto-1H-pyrazole) with p-tolyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the p-tolylthio group .

- Methanone linkage : Coupling the substituted pyrazole with furan-2-carbonyl chloride via reflux in ethanol or THF, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) .

- Key considerations : Monitor reaction progress using TLC and optimize reflux time (typically 2–6 hours) to avoid side products like over-oxidation of the thioether .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation : Use single-crystal X-ray diffraction (as in analogous pyrazole-furan hybrids) to resolve bond lengths and angles, particularly the thioether (C–S) and methanone (C=O) moieties .

- Spectroscopic validation :

- FT-IR : Confirm C=O (1650–1700 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.4 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the rational design of derivatives?

- Substituent effects :

- p-Tolylthio group : Enhances lipophilicity, potentially improving membrane permeability. Compare with analogs bearing electron-withdrawing (e.g., nitro) or bulky groups to assess steric/electronic impacts .

- Furan vs. other heterocycles : Replace furan with thiophene or pyrrole to study π-π stacking or hydrogen-bonding interactions in biological targets .

- Methodology : Synthesize derivatives systematically (e.g., via Suzuki coupling or Mannich reactions) and evaluate bioactivity trends using multivariate analysis .

Q. How should researchers address contradictions in biological activity data across studies?

- Case example : If antimicrobial activity varies between Gram-positive and Gram-negative bacteria:

- Experimental design : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) and include controls like ciprofloxacin .

- Data normalization : Account for compound stability (e.g., degradation in aqueous media over 9 hours, as noted in hyperspectral imaging studies) by using fresh stock solutions and cooling samples during assays .

- Statistical validation : Apply ANOVA or non-parametric tests to distinguish true activity from experimental noise .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Molecular docking : Use crystal structure data (e.g., pyrazole-furan hybrids from PDB) to model interactions with enzymes like dihydrofolate reductase or cytochrome P450 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on key residues near the thioether and furan groups .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP inhibition) using QSAR models .

Q. How do experimental limitations affect the generalizability of results?

- Sample degradation : Organic degradation in prolonged assays (e.g., >9 hours) can alter results. Mitigate by storing samples at 4°C and using stabilizers like EDTA .

- Limited structural diversity : If SAR studies use <10 derivatives, expand synthetic libraries to include diverse substituents (e.g., halogens, methoxy, nitro) for robust conclusions .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance recrystallization efficiency .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for thioether formation to reduce reaction time and byproducts .

- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities and achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.